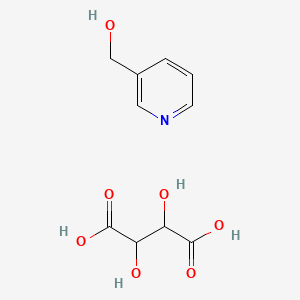
Curdione
Vue d'ensemble
Description
Curdione is a chemical compound isolated from Curcuma wenyujin . It’s a sesquiterpene that possesses high biological activity and extensive pharmacological effects .
Synthesis Analysis
Curdione has been found to have a significant impact on various biological processes. For instance, it has been shown to inhibit hepatic stellate cell activation by targeting the TGF-β1/Smads signaling pathway . In addition, it has been found to enhance the inhibition of bladder cancer cell activity by gemcitabine .Molecular Structure Analysis
Curdione has a molecular formula of C15H24O2 and a molecular weight of 236.35 . Its structure has been confirmed to be consistent with its formula through NMR analysis .Chemical Reactions Analysis
Curdione has been found to interact with various biological targets. For example, it has been shown to inhibit the activity of bladder cancer cells in a concentration and time-dependent manner . It has also been found to inhibit platelet-mediated neutrophil recruitment, infiltration, and neutrophil extracellular trap formation .Applications De Recherche Scientifique
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Future Directions :
Anti-Tumor Effects in Uterine Leiomyosarcoma (uLMS)
Adjunct Therapy for Bladder Cancer
Ferroptosis Induction in Colorectal Cancer (CRC)
Inhibition of Prostaglandin Biosynthesis in Cervical Cancer
Potential Antiproliferative Effects via CA2 Targeting
Immunomodulatory Effects and Tryptophan Metabolism
Mécanisme D'action
Target of Action
Curdione has been found to interact with several targets. In the treatment of breast cancer, curdione has been predicted to interact with 11 unique target genes/proteins . These include CYP19A1, ESR1, ESR2, HSP90AA1, PGR, SRC, VDR, ATM, ESR1, PHB, PIK3CA, and TP53 . In bladder cancer, CA2 has been identified as a potential target gene of curdione .
Mode of Action
Curdione interacts with its targets to exert its effects. For instance, in bladder cancer, curdione has been shown to enhance the inhibition of bladder cancer cell activity, clonal formation, and migration by gemcitabine . This suggests that curdione may act synergistically with other compounds to enhance their effects.
Biochemical Pathways
Curdione is involved in multiple signaling pathways. In the treatment of breast cancer, curdione is involved in 132 other signaling pathways including purine metabolism, calcium, CGMP-PKG, neuroactive ligand-receptor interaction, cytokine-cytokine receptor interaction, etc . These pathways could explain curdione’s broad effects on cancer, inflammation, cardiovascular disease, hypertension, and neurodegenerative diseases .
Pharmacokinetics
A study has shown that the half-life of curdione is relatively short, and its bioavailability is 6.5% .
Result of Action
Curdione has been shown to have significant effects on cellular processes. For instance, it has been found to decrease the viability and proliferation of uterine leiomyosarcoma cells in a concentration and time-dependent manner . In bladder cancer, curdione enhances the inhibition of bladder cancer cell activity, clonal formation, and migration .
Action Environment
The environment can influence the action of curdione. For instance, the presence of other compounds can enhance the effects of curdione. In bladder cancer, curdione has been shown to enhance the inhibition of bladder cancer cell activity, clonal formation, and migration by gemcitabine . This suggests that the environment in which curdione is administered can influence its efficacy and stability.
Safety and Hazards
Curdione should be handled with care to avoid inhalation and contact with skin, eyes, and clothing. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid sources of ignition . It’s also advised to avoid dust formation and to keep people away from and upwind of any spill or leak .
Propriétés
IUPAC Name |
(3S,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPFMRXIVDLQKX-NHFJXKHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC/C=C(/CC(=O)[C@@H](CC1=O)C(C)C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045606 | |
| Record name | (+)-Curdione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Germacr-1(10)-ene-5,8-dione | |
CAS RN |
13657-68-6 | |
| Record name | (+)-Curdione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13657-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Curdione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013657686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Curdione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



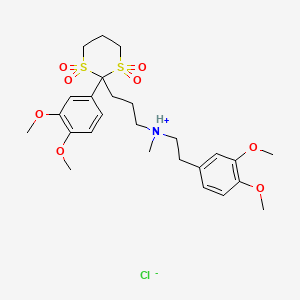
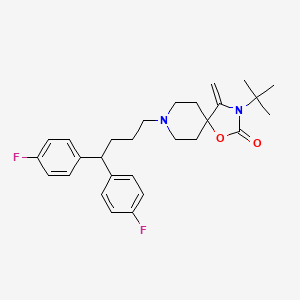
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride](/img/structure/B1662774.png)
![1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1662775.png)
![4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B1662776.png)
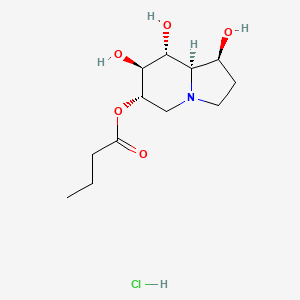
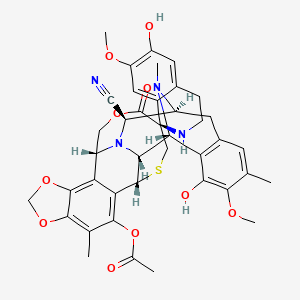

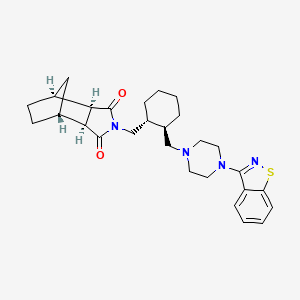
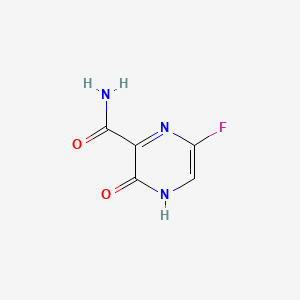
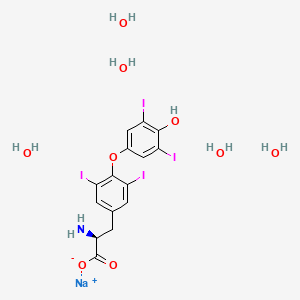

![N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride](/img/structure/B1662792.png)
